

# An In-depth Technical Guide to 3-Ethynyl-6-methoxy-2-methylpyridine

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## Compound of Interest

Compound Name: 3-Ethynyl-6-methoxy-2-methylpyridine

CAS No.: 1211588-74-7

Cat. No.: B2733790

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## Chemical Identity and Descriptors

While a specific CAS number for **3-Ethynyl-6-methoxy-2-methylpyridine** is not readily available in public databases, its chemical identity can be defined by various other identifiers. The lack of a dedicated CAS registry number suggests its novelty or limited commercial availability, presenting an opportunity for further research and characterization.

Identifier	Value
IUPAC Name	3-Ethynyl-6-methoxy-2-methylpyridine
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO
Molecular Weight	147.17 g/mol
Canonical SMILES	<chem>COC1=CC=C(C(=N1)C)C#C</chem>
InChI Key	(Predicted)

## Synthesis and Mechanistic Insights

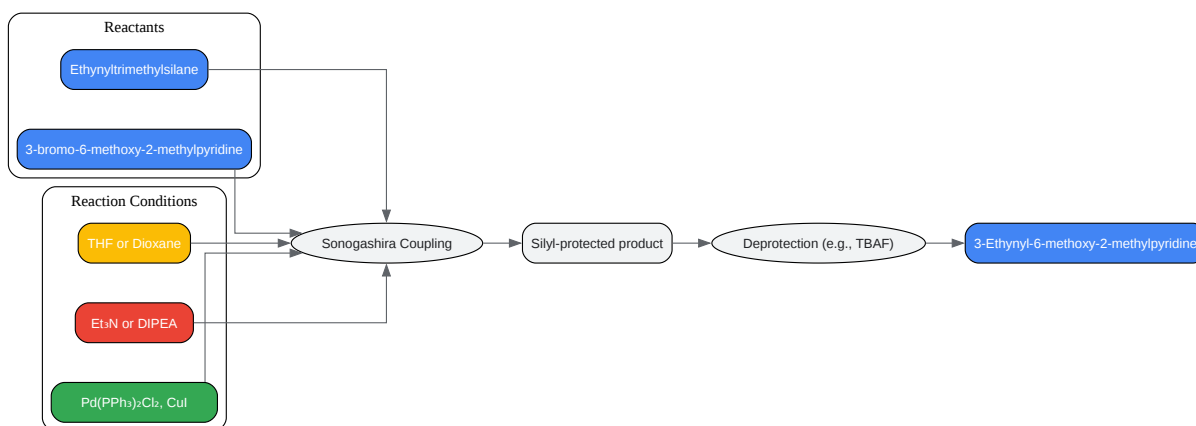
A plausible synthetic pathway for **3-Ethynyl-6-methoxy-2-methylpyridine** can be conceptualized through a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

The synthesis would likely commence from a halogenated precursor, such as 3-bromo-6-methoxy-2-methylpyridine, which can be coupled with a protected or terminal alkyne. The methoxy and methyl groups on the pyridine ring influence the electronic properties and reactivity of the scaffold.

### Experimental Protocol: Sonogashira Coupling for the Synthesis of **3-Ethynyl-6-methoxy-2-methylpyridine**

- **Reactant Preparation:** In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3-bromo-6-methoxy-2-methylpyridine (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dioxane.
- **Catalyst Addition:** To the solution, add a palladium catalyst, such as Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (0.02-0.05 eq), and a copper(I) co-catalyst, typically CuI (0.05-0.10 eq).
- **Alkyne and Base Addition:** Introduce a terminal alkyne, such as ethynyltrimethylsilane (a protected form of acetylene) (1.2-1.5 eq), followed by the addition of a base, commonly a tertiary amine like triethylamine (Et<sub>3</sub>N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to scavenge the hydrohalic acid byproduct.
- **Reaction Execution:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Deprotection (if necessary):** If a silyl-protected alkyne was used, the crude product is treated with a deprotecting agent, such as tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol, to yield the terminal alkyne.
- **Work-up and Purification:** Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried

over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired **3-ethynyl-6-methoxy-2-methylpyridine**.



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*Proposed synthesis of 3-Ethynyl-6-methoxy-2-methylpyridine.*

## Predicted Spectroscopic and Physicochemical Properties

The structural features of **3-Ethynyl-6-methoxy-2-methylpyridine** suggest distinct spectroscopic signatures that are crucial for its characterization.

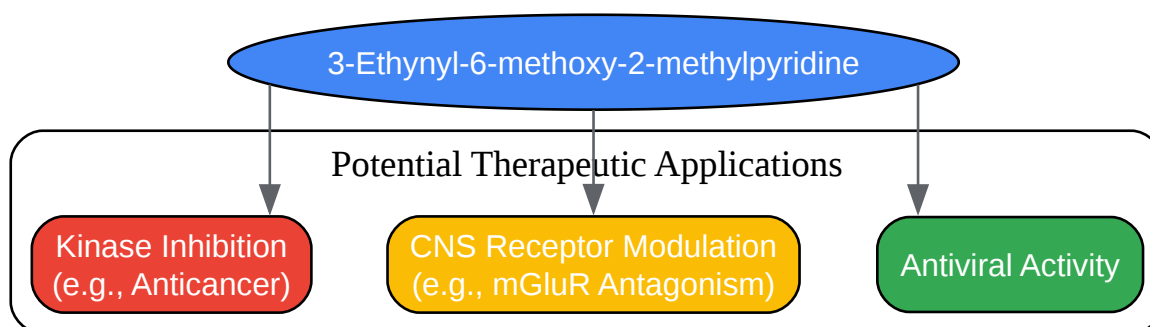
Property	Predicted Value/Observation
$^1\text{H}$ NMR	Aromatic protons on the pyridine ring (doublets or singlets, $\delta$ 6.5-8.0 ppm), a singlet for the methoxy group ( $\delta$ ~3.9 ppm), a singlet for the methyl group ( $\delta$ ~2.5 ppm), and a singlet for the acetylenic proton ( $\delta$ ~3.0 ppm).
$^{13}\text{C}$ NMR	Aromatic carbons ( $\delta$ 110-160 ppm), methoxy carbon ( $\delta$ ~55 ppm), methyl carbon ( $\delta$ ~20 ppm), and two acetylenic carbons ( $\delta$ 70-90 ppm).
IR Spectroscopy	$\text{C}\equiv\text{C}-\text{H}$ stretch (sharp, weak to medium, $\sim 3300\text{ cm}^{-1}$ ), $\text{C}\equiv\text{C}$ stretch (weak, $\sim 2100\text{ cm}^{-1}$ ), $\text{C}-\text{O}$ stretch ( $\sim 1250\text{ cm}^{-1}$ ), and aromatic $\text{C}-\text{H}$ and $\text{C}=\text{C}/\text{C}=\text{N}$ stretches.
Melting Point	Predicted to be a solid at room temperature, with a melting point likely in the range of other substituted pyridines.[1]
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.

## Reactivity and Potential Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] The ethynyl group is a versatile functional handle for further chemical modifications, such as click chemistry, and can also participate in crucial interactions with biological targets. The methoxy group can enhance metabolic stability and modulate the electronic properties of the molecule.[3]

- **Kinase Inhibition:** Many kinase inhibitors feature a substituted pyridine core. The structural motifs of **3-ethynyl-6-methoxy-2-methylpyridine** could allow it to fit into the ATP-binding pocket of various kinases, making it a candidate for anticancer or anti-inflammatory drug development.[4]

- **CNS Receptor Modulation:** Pyridine derivatives are known to interact with a variety of central nervous system (CNS) receptors. For instance, analogs have been developed as antagonists for metabotropic glutamate receptors (mGluRs), which are implicated in neurological and psychiatric disorders.[5]
- **Antiviral Activity:** Some pyridine-containing compounds have demonstrated broad-spectrum antiviral activity.[4] The specific substitution pattern of this molecule could be explored for its potential to inhibit viral replication.



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*Potential applications of the core molecule in drug discovery.*

## Safety, Handling, and Storage

Given the absence of specific safety data for **3-Ethynyl-6-methoxy-2-methylpyridine**, it is prudent to handle this compound with the same precautions as other structurally related pyridines.

- **Hazard Identification:** Based on analogs, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][7] It may also cause respiratory irritation.[8][9]
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and eye/face protection.[7][10] A NIOSH/MSHA-approved respirator should be used if inhalation is possible.
- **Handling:** Use only in a well-ventilated area, preferably in a chemical fume hood.[10] Keep away from heat, sparks, and open flames.[10] Avoid breathing dust, fume, gas, mist, vapors,

or spray.[7]

- Storage: Store in a tightly closed container in a dry and well-ventilated place.[10]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]

## Conclusion

**3-Ethynyl-6-methoxy-2-methylpyridine** represents a promising, albeit underexplored, chemical entity. Its synthesis is achievable through established synthetic methodologies, and its predicted properties make it an attractive candidate for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers looking to explore the potential of this and related substituted pyridines.

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